Eliglustat-d4

Bioanalytical method validation LC-MS/MS Matrix effect

Accurate LC-MS/MS quantification of eliglustat in biological matrices requires a co-eluting internal standard that corrects for matrix effects-unlabeled analyte or structural analogs introduce bias. Eliglustat-d4 (Genz 99067-d4) solves this: - **4-deuterium substitutions** at 2,2,3,3-positions; Δm/z = +4 for MRM selectivity - **Near-identical chromatography** to unlabeled drug; compensates for plasma protein binding (76-83%) & large Vd (816 L) - **Supports ICH M10/FDA validation**; ideal for PK/PD, DDI, and generic ANDA studies Supplied with detailed CoA for cGMP QC labs. Bulk quantities available.

Molecular Formula C23H36N2O4
Molecular Weight 408.6 g/mol
Cat. No. B12431459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEliglustat-d4
Molecular FormulaC23H36N2O4
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
InChIInChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i14D2,15D2
InChIKeyFJZZPCZKBUKGGU-WZDONLKGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eliglustat-d4: SIL-IS for LC-MS/MS


Eliglustat-d4 (Genz 99067-d4, CAS 1628700-81-1, molecular formula C₂₃H₃₂D₄N₂O₄, MW 408.57) is a deuterium-labeled analog of the glucosylceramide synthase inhibitor eliglustat (CERDELGA®), which is indicated for the long-term treatment of type 1 Gaucher disease [1]. The compound features four deuterium substitutions at the 2,2,3,3-positions of the 2,3-dihydrobenzo[b][1,4]dioxin moiety and is supplied with typical chemical purity ≥98% . Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of unlabeled eliglustat in biological matrices via LC-MS/MS or GC-MS .

Stable isotope-labeled internal standard Deuterated at dioxin ring (Δm/z +4)
LC-MS/MS absolute quantification Co-elution and ionization match with unlabeled eliglustat
Certified reference material Full characterization documentation available

Why Eliglustat-d4 Cannot Be Substituted


In LC-MS/MS quantification, the internal standard must co-elute with the analyte and exhibit identical ionization behavior to compensate for matrix effects and instrument variability. Unlabeled eliglustat cannot serve as an internal standard for itself due to mass spectral overlap, precluding simultaneous detection. Structural analogs (e.g., bosutinib, as employed in one published rat plasma method) lack chemical identity with the analyte and may experience differential ion suppression or enhancement, introducing quantitation bias [1]. Deuterated SIL-ISs such as eliglustat-d4 provide near-identical physicochemical properties to the analyte while maintaining a distinct mass shift (Δm/z = +4), enabling selective MRM detection and accurate correction for sample-to-sample variability [2].

  • Unlabeled eliglustat Mass overlap prevents simultaneous MRM detection; cannot be used as internal standard.
  • Structural analog IS Differential ionization efficiency vs. analyte may introduce quantitation bias; not chemically identical.
  • Uncertified deuterated standards Undefined isotopic purity risks cross-signal contribution from unlabeled analyte, compromising LLOQ.

Eliglustat-d4 Evidence Guide


Matrix Effect: Deuterated vs. 13C IS

Deuterated SIL-ISs are the gold standard for quantitative LC-MS/MS, but their performance relative to ¹³C/¹⁵N-labeled ISs varies by analyte. In a systematic comparison using LC-ESI-MS/MS for urinary biomarkers, a deuterated IS (²H₇-labeled) produced quantitative results that were on average 59.2% lower than those generated with a ¹³C₆-labeled IS, with spike accuracy showing a negative bias of −38.4% for the deuterated IS versus no significant bias for the ¹³C₆-labeled IS [1]. This differential performance arises from deuterium isotope effects causing slight retention time shifts (typically 0.01–0.05 min), which misalign the IS and analyte within zones of dynamic ion suppression [2]. For eliglustat-d4, where deuterium is positioned on an aromatic dioxin ring remote from polar functional groups, the retention time shift relative to unlabeled eliglustat is expected to be minimal compared to analytes with deuterium adjacent to exchangeable protons, though method-specific validation remains essential.

Matrix Effect IS Type
Class-level inference
²H₇ IS ¹³C₆ IS
−38.4% spike accuracy bias (deuterated)
Supports method-specific matrix effect validation for eliglustat-d4.
Retention shift minimal on dioxin ring; validate per protocol.
Bioanalytical method validation LC-MS/MS Matrix effect Stable isotope-labeled internal standard

Method Linearity with Structural Analog IS

A published UPLC-MS/MS method for rat plasma eliglustat quantification employed the structural analog bosutinib as internal standard, achieving a linear calibration range of 1–500 ng/mL with acceptable intra- and inter-day accuracy and precision and no observed matrix effect [1]. However, the method required a structurally unrelated compound (bosutinib, m/z 530.2 → 141.2) with distinct chromatographic behavior and ionization properties. Substitution with eliglustat-d4 would enable isotope dilution MS, which is the gold standard for bioanalysis and is associated with improved inter-batch precision and simplified calibration workflows [2]. While a direct head-to-head comparison between bosutinib and eliglustat-d4 as IS for eliglustat quantification has not been published, isotope dilution with a deuterated IS typically reduces relative standard deviation (RSD) compared to structural analog IS approaches by eliminating differential extraction recovery and ionization efficiency variability [3].

Published Method Baseline
Cross-study comparable
Bosutinib IS method: linear 1–500 ng/mL; accuracy/precision within limits.
Baseline method; deuterated IS may improve ruggedness and reproducibility.
Direct head-to-head IS comparison not published.
Method validation Pharmacokinetics LLOQ Calibration range

Deuterium Labeling: d4 vs. d15

Eliglustat-d4 (4 deuterium atoms; MW 408.57) and eliglustat-d15 (15 deuterium atoms; MW ~419.6) represent distinct SIL-IS options for eliglustat quantification. The -d4 isotopologue positions deuterium specifically on the 2,3-dihydrobenzo[b][1,4]dioxin ring (positions 2,2,3,3), while the -d15 isotopologue incorporates deuterium more extensively across the molecule [1]. Suppliers report chemical purity >98–99% for eliglustat-d4 . For LC-MS/MS applications, the Δm/z = +4 of eliglustat-d4 provides sufficient mass separation from the unlabeled analyte (m/z 405.4 → 84.1) to avoid isotopic cross-talk while minimizing potential deuterium isotope effects on chromatographic retention relative to more heavily deuterated analogs [2]. In contrast, the -d15 isotopologue, with Δm/z = +15, offers greater mass separation but may exhibit more pronounced retention time shifts and differential matrix effect susceptibility due to cumulative deuterium isotope effects [3].

Deuterium Labeling
Direct comparison
d4: Δm/z +4 (dioxin ring) vs d15: Δm/z +15; Δ11 Da difference.
d4 may reduce deuterium isotope effects on retention and ionization.
Less retention shift vs. greater mass separation trade-off.
Isotopic enrichment Deuterium labeling SIL-IS selection

Certified vs. Uncertified Reference Standards

Commercially sourced eliglustat-d4 is supplied with comprehensive characterization data including NMR, chromatographic, and mass spectrometric verification, meeting ISO 17034 reference material producer guidelines [1]. Typical specifications include chemical purity ≥98–99% with defined isotopic enrichment [2]. This level of characterization supports analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions where traceability and documentation are regulatory requirements [3]. In contrast, in-house synthesized or uncertified deuterated standards lack independent verification of isotopic purity and may contain unlabeled eliglustat contamination that compromises quantification accuracy at low concentrations (the "cross-signal contribution" phenomenon, where residual unlabeled analyte in the IS increases apparent baseline and reduces LLOQ) [4].

Certified Standard
Supporting evidence
CoA: NMR, HPLC, MS; isotopic enrichment defined; meets ISO 17034 guidelines.
Certified characterization supports bioanalytical validation documentation.
Uncertified standards risk cross-signal contamination at low levels.
Reference standard Certificate of Analysis Regulatory compliance ANDA

Eliglustat-d4 Application Scenarios


Regulated Pharmacokinetic Bioanalysis

Eliglustat-d4 is the preferred internal standard for LC-MS/MS quantification of eliglustat in plasma, serum, or tissue homogenates from preclinical toxicokinetic studies and clinical pharmacokinetic trials. Its near-identical chromatographic behavior to unlabeled eliglustat enables robust compensation for matrix effects, which is critical given eliglustat's moderate plasma protein binding (76–83%) and extensive tissue distribution (volume of distribution 816 L) that introduce significant biological matrix variability [3]. The certified characterization of commercial eliglustat-d4 supports method validation under ICH M10 and FDA bioanalytical method validation guidance, facilitating ANDA submissions for generic eliglustat products [4].

Absolute Bioavailability and DDI Studies

For absolute bioavailability studies involving co-administration of intravenous and oral eliglustat doses, or for DDI studies evaluating CYP2D6/CYP3A4 modulator effects, precise quantification across a wide dynamic range is essential. Eliglustat-d4 as SIL-IS supports direct quantification using analyte/IS area ratios with predetermined response factors, a simplified calibration approach validated to produce precision and accuracy comparable to full calibration curves when method prerequisites are met [3]. This workflow efficiency is advantageous for high-throughput clinical study support where sample throughput and inter-batch consistency are critical [4].

QC Release Testing and Stability Monitoring

Eliglustat-d4 serves as a high-fidelity internal standard for LC-MS/MS methods used in pharmaceutical QC release testing and stability studies of eliglustat drug substance and finished dosage forms. The deuterated IS compensates for instrument drift and injection-to-injection variability, improving method reproducibility compared to external standard calibration or structural analog IS approaches. Commercial eliglustat-d4 supplied with detailed CoA documentation meets the traceability requirements for cGMP-compliant QC laboratories and supports analytical method transfer between facilities [3].

Metabolite Quantitation via Parent SIL-IS

Eliglustat-d4 can be employed as a SIL-IS for the relative quantitation of eliglustat metabolites when chemically synthesized metabolite-specific ISs are unavailable, following the established strategy of using stable isotope-labeled parent drug as IS for metabolite quantification [3]. However, as demonstrated in the literature, this approach requires careful method validation to exclude ion suppression effects from co-eluting parent drug on the IS signal [4]. The moderate deuterium labeling of eliglustat-d4 (4 atoms) may reduce the risk of deuterium-hydrogen exchange in metabolites compared to more heavily deuterated analogs, though metabolite-specific validation remains essential.

Application
Selection Property
Validation Focus
Research PK bioanalysis
Co-eluting deuterated SIL-IS (Δm/z +4)
Matrix effect compensation & inter-batch precision
Bioavailability & DDI studies
Direct quantification via analyte/IS ratio
High-throughput calibration stability
QC release & stability testing
Instrument drift compensation
Method reproducibility & transfer
Metabolite relative quantitation
Parent SIL-IS for metabolites (d4 label)
Ion suppression & cross-signal contribution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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